1,1'-{Ethane-1,2-diylbis[(2,1-phenylene)(phenylmethanylylidene)]}dihydrazine
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Overview
Description
1,1’-{Ethane-1,2-diylbis[(2,1-phenylene)(phenylmethanylylidene)]}dihydrazine is a complex organic compound characterized by its unique structure, which includes ethane-1,2-diyl groups and phenylene rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-{Ethane-1,2-diylbis[(2,1-phenylene)(phenylmethanylylidene)]}dihydrazine typically involves a Schiff base condensation reaction. This reaction is carried out by condensing 2-hydroxy-1-naphthaldehyde with bis(4-aminophenoxy)ethane under controlled conditions . The reaction is usually performed in a solvent such as methanol, and the resulting product is purified through recrystallization.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
1,1’-{Ethane-1,2-diylbis[(2,1-phenylene)(phenylmethanylylidene)]}dihydrazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction may produce alcohols or amines.
Scientific Research Applications
1,1’-{Ethane-1,2-diylbis[(2,1-phenylene)(phenylmethanylylidene)]}dihydrazine has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry to form complexes with metals.
Materials Science: Utilized in the synthesis of advanced materials with specific properties, such as conductivity or magnetism.
Mechanism of Action
The mechanism of action of 1,1’-{Ethane-1,2-diylbis[(2,1-phenylene)(phenylmethanylylidene)]}dihydrazine involves its ability to form stable complexes with metal ions. This is achieved through coordination bonds between the nitrogen atoms in the hydrazine groups and the metal ions . These complexes can then participate in various chemical reactions, influencing the reactivity and properties of the compound.
Comparison with Similar Compounds
Similar Compounds
- 1,1’-Ethane-1,2-diylbis(pentabromobenzene)
- 1,1’-[ethane-1,2-diylbisoxy]bis[2,4,6-tribromobenzene]
- 1,2-Bis(phenylthio)ethane
Uniqueness
1,1’-{Ethane-1,2-diylbis[(2,1-phenylene)(phenylmethanylylidene)]}dihydrazine is unique due to its specific structure, which allows it to form stable complexes with metal ions. This property distinguishes it from other similar compounds, making it valuable in coordination chemistry and materials science.
Properties
CAS No. |
114491-63-3 |
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Molecular Formula |
C28H26N4 |
Molecular Weight |
418.5 g/mol |
IUPAC Name |
[phenyl-[2-[2-[2-(C-phenylcarbonohydrazonoyl)phenyl]ethyl]phenyl]methylidene]hydrazine |
InChI |
InChI=1S/C28H26N4/c29-31-27(23-13-3-1-4-14-23)25-17-9-7-11-21(25)19-20-22-12-8-10-18-26(22)28(32-30)24-15-5-2-6-16-24/h1-18H,19-20,29-30H2 |
InChI Key |
QATMNBFIVUZLLH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=NN)C2=CC=CC=C2CCC3=CC=CC=C3C(=NN)C4=CC=CC=C4 |
Origin of Product |
United States |
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